molecular formula C16H15N3O2 B2808982 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1239765-18-4

1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2808982
CAS RN: 1239765-18-4
M. Wt: 281.315
InChI Key: GNUVLOFPSISKGC-UHFFFAOYSA-N
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Description

The compound “1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrrole ring . Pyrrole is a heterocyclic aromatic organic compound, and it is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a basic molecule that can be viewed as a secondary amine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole compounds can be synthesized through several methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the pyrrole ring, the ethylphenyl group, and the carboxylic acid group. The pyrrole ring is a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions. They can react with electrophiles to give products resulting from substitution at the 2-position . The reactivity of pyrrole can be explained in terms of its aromaticity .

Scientific Research Applications

Synthetic Pathways and Intermediate Formation

The compound 1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, while not directly mentioned, is closely related to various pyrazole derivatives synthesized for studying their chemical properties and potential applications. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to selectively form 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles under specific conditions, showcasing the versatility of pyrazole compounds in organic synthesis and potential medicinal chemistry applications (Mikhed’kina et al., 2009).

Heterocyclic Chemistry and Cyclization Reactions

In another related study, the cyclization of pyrrolidinocarboxamide derivatives of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid led to the formation of imminium salts, which were transformed into corresponding ketones. This study highlights the synthesis pathways that lead to the creation of complex heterocyclic systems, which are often explored for their biological activities (Massa et al., 1990).

Antimicrobial Activity

The synthesis of pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines from 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide demonstrates the potential for these compounds in antimicrobial applications. The subsequent reaction with alcohols and amines to afford carbamates and urea derivatives, followed by cyclodehydration, shows the intricate chemistry that enables the exploration of these compounds' biological activities (Farghaly & El-Kashef, 2005).

Chemical Sensor Development

A novel colorimetric chemosensor based on a hybrid hydrazo/azo dye system of pyrrolinone ester and azo-pyrazole moieties was synthesized, demonstrating the utility of pyrazole derivatives in detecting metal ions such as Cu2+, Zn2+, and Co2+. This research opens pathways for the development of new chemical sensors with high sensitivity and selectivity (Aysha et al., 2021).

Future Directions

Given the biological activity of many pyrrole derivatives, this compound could be of interest in medicinal chemistry. Further studies could be conducted to synthesize the compound and evaluate its biological activity .

properties

IUPAC Name

1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-12-5-7-13(8-6-12)19-15(18-9-3-4-10-18)14(11-17-19)16(20)21/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUVLOFPSISKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

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